4-Acetyloxy-3,5-diiodobenzoic acid
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Overview
Description
4-Acetyloxy-3,5-diiodobenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of two iodine atoms and an acetyloxy group attached to the benzoic acid core. This compound is utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy-3,5-diiodobenzoic acid typically involves the iodination of 4-hydroxybenzoic acid followed by acetylation. The reaction conditions often include the use of iodine and acetic anhydride as reagents, with a suitable catalyst to facilitate the reaction. The process can be summarized as follows:
Iodination: 4-hydroxybenzoic acid is treated with iodine in the presence of an oxidizing agent to introduce iodine atoms at the 3 and 5 positions.
Acetylation: The iodinated product is then reacted with acetic anhydride to form the acetyloxy group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Acetyloxy-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 4-hydroxy-3,5-diiodobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the iodine atoms.
Oxidation: Higher oxidation state compounds.
Reduction: Lower oxidation state compounds.
Hydrolysis: 4-hydroxy-3,5-diiodobenzoic acid.
Scientific Research Applications
4-Acetyloxy-3,5-diiodobenzoic acid is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetyloxy-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the iodine atoms can engage in halogen bonding. These interactions can affect various biochemical pathways, including enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-diiodobenzoic acid
- 4-Acetyloxybenzoic acid
- 3,5-Diiodosalicylic acid
Uniqueness
4-Acetyloxy-3,5-diiodobenzoic acid is unique due to the combination of its acetyloxy and diiodo functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
4-acetyloxy-3,5-diiodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6I2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPBGCMTWXCGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6I2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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